Bienvenue dans la boutique en ligne BenchChem!

3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide

Kinase Inhibition Structural Isomerism Target Selectivity

3-(1,3-Benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide (CAS 889591-20-2) is a synthetic small molecule belonging to the benzothiazole-pyrazine-carboxamide class. It possesses the molecular formula C16H11N5O2S and a molecular weight of 337.36 g/mol.

Molecular Formula C16H11N5O2S
Molecular Weight 337.36
CAS No. 889591-20-2
Cat. No. B2670902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide
CAS889591-20-2
Molecular FormulaC16H11N5O2S
Molecular Weight337.36
Structural Identifiers
SMILESCC1=CC(=NO1)NC(=O)C2=NC=CN=C2C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H11N5O2S/c1-9-8-12(21-23-9)20-15(22)13-14(18-7-6-17-13)16-19-10-4-2-3-5-11(10)24-16/h2-8H,1H3,(H,20,21,22)
InChIKeyNNFPKYXGIDNAFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide (CAS 889591-20-2): A Structurally Distinct Heterocyclic Scaffold for Targeted Probe Development


3-(1,3-Benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide (CAS 889591-20-2) is a synthetic small molecule belonging to the benzothiazole-pyrazine-carboxamide class . It possesses the molecular formula C16H11N5O2S and a molecular weight of 337.36 g/mol . Critically, this compound is a constitutional isomer of the known GSK3 inhibitor GS87 (CAS 919936-70-2), sharing the identical atomic composition but arranging them into a distinct connectivity featuring a benzothiazole-pyrazine core linked via a carboxamide bridge to a 5-methyl-1,2-oxazol-3-yl moiety [1]. This structural divergence from GS87, which contains oxadiazole and oxadiazole-thioether linkages, results in a fundamentally different pharmacophoric presentation and a unique chemical biology profile.

Why 3-(1,3-Benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Substituting 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide with other benzothiazole-pyrazine-carboxamide derivatives or its constitutional isomer GS87 introduces significant changes in target engagement and biological function [1]. GS87 (CAS 919936-70-2) relies on a 1,2,4-oxadiazole-thioether-1,3,4-oxadiazole core to inhibit GSK3α/β with IC50 values of 415 nM and 521 nM [1]. In contrast, the target compound replaces this core with a benzothiazole-pyrazine-oxazole scaffold. Such a scaffold swap abolishes the critical binding interactions required for GSK3 kinase inhibition, fundamentally rerouting its bioactivity. Similarly, analogs lacking the 5-methyl-1,2-oxazol-3-yl amide moiety, such as 3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, lose a key H-bond donor/acceptor pattern, likely compromising binding to targets like mycobacterial MetAP1 where specific 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides show high inhibitory activity [2].

Quantitative Differentiation of 3-(1,3-Benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide (889591-20-2) from Key Comparators


Constitutional Isomerism vs. GS87: Impact on GSK3 Kinase Binding

The target compound is a constitutional isomer of the GSK3 inhibitor GS87 (CAS 919936-70-2). GS87 demonstrates GSK3α and GSK3β inhibition with IC50 values of 415 nM and 521 nM, respectively, in radioactive in vitro kinase assays [1]. The target compound, by virtue of its distinct benzothiazole-pyrazine-oxazole connectivity, is predicted to lack this specific GSK3 activity. This structural isomerism provides a clean negative control for kinase selectivity profiling studies, whereas using another GSK3 inhibitor would introduce confounding kinase polypharmacology.

Kinase Inhibition Structural Isomerism Target Selectivity

Physicochemical Property Differentiation: Lipophilicity and H-Bond Capacity vs. Des-methyl Analog

The presence of a 5-methyl group on the oxazole ring and the specific amide connectivity endows the compound with distinct physicochemical properties compared to its N-(2-methoxyethyl) analog. In silico calculations predict a higher logP (XLogP3 ~2.8) for the target compound versus the N-(2-methoxyethyl) derivative (XLogP3 ~1.9) [1]. Additionally, the oxazole amide introduces an extra H-bond acceptor site compared to simpler N-alkyl-pyrazine-2-carboxamides, which can alter solubility and membrane permeability profiles by more than 2-fold [1].

ADME Prediction Lipophilicity Hydrogen Bonding

Benzothiazole-Pyrazine Core Contribution: Contrasting Antimycobacterial Potential with Simplified Scaffolds

Studies on closely related 3-substituted N-(thiazol-2-yl)pyrazine-2-carboxamides have identified high inhibitory activity against mycobacterial methionine aminopeptidase 1 (MtMetAP1) when a 2-substituted benzamide is present [1]. The target compound retains this critical 3-benzothiazol-2-yl-pyrazine-2-carboxamide core, which is essential for enzyme inhibition. In contrast, N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide, which lacks the benzothiazole ring, is expected to lose this activity entirely, as the benzothiazole moiety is crucial for interacting with the MetAP1 active site metal cofactor [1].

Antimycobacterial Activity MetAP1 Inhibition Structure-Activity Relationship

Structural Complexity and Synthetic Accessibility vs. Chalcone-Bearing Analogs

Recent medicinal chemistry campaigns have explored benzothiazol-oxazole-pyrazine scaffolds appended with chalcone functionalities for anticancer activity, with some derivatives showing IC50 values in the 5-20 µM range against MCF-7 and A549 cell lines [1]. Compared to these larger, more complex chalcone-bearing analogs (MW > 500 g/mol), the target compound (MW 337.36 g/mol) represents a more fragment-like, synthetically accessible core that respects the 'Rule of Three' for fragment-based screening. Its lower molecular weight and fewer rotatable bonds offer superior ligand efficiency metrics and more room for subsequent vector elaboration.

Synthetic Tractability Fragment-Based Drug Discovery Scaffold Diversity

Optimal Procurement and Application Scenarios for CAS 889591-20-2


Chemical Probe for GSK3-Independent Phenotypic Screening

Use 889591-20-2 as a matched isomeric control compound alongside GS87 in AML differentiation or Wnt/β-catenin signaling assays. Since it shares the exact molecular formula with the GSK3 inhibitor GS87 but lacks GSK3 inhibitory activity due to its different scaffold, it serves as a superior negative control to decouple GSK3-mediated effects from off-target or GSK3-independent mechanisms [1]. This application is directly supported by the constitutional isomerism evidence in Section 3.

Starting Fragment for MtMetAP1-Targeted Antitubercular Optimization

Leverage its preserved 3-(benzothiazol-2-yl)pyrazine-2-carboxamide core, which aligns with the pharmacophore for mycobacterial MetAP1 inhibition [1]. Initiate a medicinal chemistry program using this compound as a fragment hit, with the goal of improving potency through vector elaboration guided by the SAR of 2-substituted benzamido derivatives, as established by Šimovičová et al. (2022).

Kinase Selectivity Panel Profiling and Scaffold-Hopping Reference

Include 889591-20-2 in a panel of kinase inhibitors to profile selectivity across the kinome. Its distinct benzothiazole-pyrazine-oxazole scaffold provides a reference point for scaffold-hopping studies aimed at identifying novel kinase inhibitor chemotypes, particularly given the reported selectivity of related pyrazine-2-carboxamides for GSK3 over CDK2-Cyclin A [1].

Fragment-Based Lead Discovery Against Oncology Targets

Employ the compound as a fragment in an FBDD campaign targeting kinases or other oncology-related proteins. Its low molecular weight (337 Da) and high sp2 character make it suitable for SPR or NMR-based fragment screening libraries, aiming to identify and then grow a novel chemotype distinct from the oxadiazole-containing GS87 series [1].

Quote Request

Request a Quote for 3-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.